molecular formula C9H9F5N2O3 B12106526 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid

4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid

Cat. No.: B12106526
M. Wt: 288.17 g/mol
InChI Key: LYLHVGATUWGQOD-UHFFFAOYSA-N
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Description

4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid is a fluorinated organic compound with a unique structure that includes both a hydroxy group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid typically involves the reaction of pentafluoropropanol with an imidazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as cesium carbonate, and a solvent, such as 1,2-dichloroethane. The mixture is then heated to around 80°C for 24 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone yields the original hydroxy compound. Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and imidazole ring allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid is unique due to the presence of both a hydroxy group and an imidazole ring, which provide it with distinct chemical and biological properties. The combination of these functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H9F5N2O3

Molecular Weight

288.17 g/mol

IUPAC Name

4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methylimidazol-2-yl)pentanoic acid

InChI

InChI=1S/C9H9F5N2O3/c1-16-3-2-15-6(16)7(19,4-5(17)18)8(10,11)9(12,13)14/h2-3,19H,4H2,1H3,(H,17,18)

InChI Key

LYLHVGATUWGQOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CC(=O)O)(C(C(F)(F)F)(F)F)O

Origin of Product

United States

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